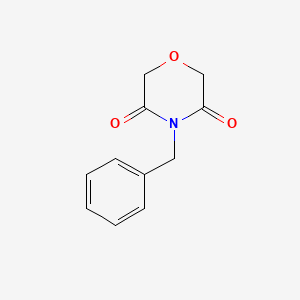

4-Benzylmorpholine-3,5-dione

Description

Historical Context of Morpholine (B109124) Derivatives in Advanced Chemical Research

The morpholine heterocycle, a saturated six-membered ring containing both an amine and an ether functional group, has been a subject of extensive research for decades. sci-hub.seekb.eg Its unique physicochemical properties, including a pKa value that enhances solubility and permeability across biological barriers, have made it a valuable scaffold in medicinal chemistry. sci-hub.seekb.eg Morpholine derivatives have been successfully incorporated into a wide array of therapeutic agents, including antidepressants, anxiolytics, and anticancer drugs. sci-hub.seekb.eg Beyond pharmaceuticals, these compounds are utilized as solvents in organic synthesis and as key components in agrochemicals, such as fungicides and herbicides. nih.govsioc-journal.cn The first drug containing this scaffold to be marketed was Preludin, an obesity treatment, in 1955, underscoring the long history of morpholine's relevance in applied chemistry. asianpubs.org The development of efficient synthetic methodologies to produce diversely functionalized morpholine derivatives remains a central focus in contemporary organic synthesis. asianpubs.org

Significance of Cyclic Imide and Dione (B5365651) Scaffolds in Contemporary Organic Synthesis

Cyclic imides, characterized by a -CO-N(R)-CO- functional group, are recognized as privileged structures in medicinal chemistry and materials science. biomedres.usacs.org This scaffold is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. acs.org The hydrophobicity and neutral character of the imide ring facilitate passage through biological membranes. biomedres.us

Within this class, dione-substituted rings like morpholine-2,5-diones have gained significant attention as monomers for ring-opening polymerization (ROP). hereon.dedb-thueringen.de This process yields polydepsipeptides (PDPs), which are biodegradable polymers with the favorable thermal and mechanical properties of polyamides combined with the degradability of polyesters, making them promising materials for drug delivery and tissue engineering. hereon.de The synthesis of these dione scaffolds, often from readily available amino acids, represents an important area of research for creating advanced biomaterials. nih.govhereon.de

Overview of the Morpholine-3,5-dione (B1583248) Architecture and its Theoretical Attributes

The morpholine-3,5-dione ring system features a morpholine core with two carbonyl groups positioned at the 3- and 5-locations, flanking the ring's nitrogen atom. This arrangement forms a cyclic imide structure within the morpholine framework. The parent compound, morpholine-3,5-dione, is a known chemical entity. scispace.comsigmaaldrich.com

The architecture combines the structural features of a secondary amine (which becomes tertiary upon N-substitution), an ether linkage, and a dicarboximide. Theoretically, the electronic properties of this scaffold are influenced by the two electron-withdrawing carbonyl groups adjacent to the nitrogen, which reduces the basicity of the nitrogen atom compared to a standard morpholine. The planar nature of the imide group contrasts with the flexible conformation typically adopted by the rest of the saturated morpholine ring.

Table 1: Physicochemical Properties of Morpholine-3,5-dione

| Property | Value |

|---|---|

| CAS Number | 4430-05-1 scispace.com |

| Molecular Formula | C₄H₅NO₃ scispace.com |

| Molecular Weight | 115.09 g/mol scispace.com |

| IUPAC Name | morpholine-3,5-dione scispace.com |

| Melting Point | 142-145 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-benzylmorpholine-3,5-dione |

InChI |

InChI=1S/C11H11NO3/c13-10-7-15-8-11(14)12(10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

ODSXNMYZUULGAE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylmorpholine 3,5 Dione and Its Structural Analogues

Precursor Synthesis and Targeted Functionalization Strategies

The successful synthesis of 4-benzylmorpholine-3,5-dione hinges on the effective preparation of its constituent precursors. This involves the synthesis of N-benzylated morpholine (B109124) intermediates and the incorporation of dicarbonyl precursors into the morpholine ring system.

Synthesis of N-Benzylated Morpholine Intermediates

The introduction of the N-benzyl group is a critical step in the synthesis of the target compound. One common approach involves the reaction of N-benzylethanolamine with various reagents. For instance, N-benzylethanolamine can be condensed with glyoxylic acid to form N-benzyl morpholinone intermediates. sci-hub.se This reaction is often optimized by preheating the glyoxylic acid solution to drive off dissolved carbon dioxide, which could otherwise react with the N-benzylethanolamine. sci-hub.se

Another strategy for preparing N-benzylated morpholine intermediates is through the reductive amination of an appropriate aldehyde with an amine containing an oxygen nucleophile. nih.gov This can be followed by a base-induced cyclization to form the N-benzyl protected morpholine. nih.gov Furthermore, N-substituted ethanolamines, key precursors, can be prepared by the reduction of corresponding imines. sci-hub.se For example, hydrogenation using a palladium on carbon (Pd/C) catalyst or reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective methods. sci-hub.se

A general and enantioselective synthesis of C2-functionalized, benzyl-protected morpholines has also been developed. nih.govnih.gov This protocol starts with an organocatalytic, enantioselective chlorination of an aldehyde, followed by a reductive amination step with an amine containing an embedded oxygen nucleophile. nih.gov Subsequent base-induced cyclization with a reagent like potassium tert-butoxide (KOtBu) in acetonitrile (B52724) affords the desired N-benzyl protected morpholines in good yields and high enantioselectivities. nih.gov

| Precursor | Reagent | Product | Reference |

| N-Benzylethanolamine | Glyoxylic acid | N-benzyl morpholinone | sci-hub.se |

| Aldehyde + Amine with oxygen nucleophile | Reductive amination, then base | N-benzyl protected morpholine | nih.gov |

| Imine | Pd/C, H₂ or NaBH(OAc)₃ | N-substituted ethanolamine | sci-hub.se |

Strategies for Incorporating Dicarbonyl Precursors into Morpholine Ring Systems

The formation of the dione (B5365651) structure within the morpholine ring necessitates the incorporation of a dicarbonyl precursor. One straightforward method involves the reaction of an N-substituted ethanolamine, such as N-benzylethanolamine, with diethyl oxalate (B1200264). This condensation reaction directly yields the lactone lactam structure, a key feature of the morpholine-dione ring. sci-hub.se

Another approach utilizes the reaction of amino acids with 2-bromoacetyl bromide to generate N-(α-hydroxyacyl)-α-amino acid intermediates. acs.org These precursors can then undergo intramolecular cyclization to form the morpholine-2,5-dione (B184730) ring. acs.org While not directly leading to a 3,5-dione, this highlights a strategy for constructing the dione functionality within the morpholine framework.

The use of dicarbonyl-containing compounds as synthetic intermediates is a broad and valuable strategy in organic synthesis. rsc.org For instance, α-ketoamides can be generated from the crude reaction mixture of certain precursors by adding morpholine or piperidine. rsc.org While this example doesn't directly form the morpholine-dione ring, it demonstrates the utility of dicarbonyl precursors in building complex heterocyclic structures.

Cyclization Reactions for the Formation of the Morpholine-3,5-dione (B1583248) Ring

The crucial step in the synthesis is the formation of the morpholine-3,5-dione ring through cyclization. This can be achieved via intramolecular condensation or by exploring more novel ring-closing methodologies.

Intramolecular Condensation Approaches to Dione Structures

Intramolecular condensation is a common and effective method for forming the morpholine-3,5-dione ring. For example, N-(α-hydroxyacyl)-α-amino acid sodium intermediates can undergo intramolecular cyclization in a highly diluted acetonitrile solution at elevated temperatures to yield morpholine-2,5-diones. acs.org This general principle of intramolecular cyclization is applicable to the synthesis of the 3,5-dione isomer as well.

The synthesis of morpholine-2,3-diones can be achieved through the condensation of N-benzylethanolamine and glyoxylic acid, which initially forms a 2-hydroxymorpholin-3-one that can be further oxidized. sci-hub.se Similarly, the reaction of N-benzylethanolamine with diethyl oxalate in ethanol (B145695) affords the corresponding lactone lactam, which is a morpholine-dione structure. sci-hub.se

Exploration of Novel Ring-Closing Methodologies for Cyclic Imides

The formation of cyclic imides, a key structural feature of morpholine-3,5-diones, can be achieved through various ring-closing reactions. researchgate.netingentaconnect.combenthamdirect.com These methods often involve cyclo-condensation reactions, radical cyclizations, and electrocyclic closures. researchgate.netingentaconnect.combenthamdirect.com For instance, amic acids, formed from the reaction of anhydrides with amino compounds, can undergo dehydrative cyclization with acetic anhydride (B1165640) to form cyclic imides. nih.gov

Another approach involves the reaction of an isocyanate with an isothiocyanate in the presence of sulfuryl chloride to synthesize 1,2,4-thiadiazolidine-3,5-dione derivatives, which are structurally related to the target compound. biomedres.us While not a direct synthesis of morpholine-3,5-dione, this methodology demonstrates a novel ring-closing strategy for forming a dione heterocyclic system.

Recent advancements in the synthesis of morpholines and their carbonyl-containing analogues have focused on stereoselective methods and the use of transition metal catalysis. researchgate.net These novel approaches offer greater control over the stereochemistry and can lead to more efficient and versatile synthetic routes.

Regioselective Introduction of the 4-Benzyl Moiety

The precise placement of the benzyl (B1604629) group at the 4-position of the morpholine ring is crucial. This can be achieved either by starting with an N-benzylated precursor or by introducing the benzyl group onto a pre-formed morpholine-dione ring.

The regioselective benzylation of hydroxyl groups is a well-established strategy in organic synthesis. tandfonline.comnih.gov For example, the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (B120756) can be selectively benzylated under mild basic conditions. tandfonline.com This principle can be applied to the nitrogen atom of a morpholine-dione, where the acidity of the N-H proton allows for selective alkylation. Morpholine-3,5-diones behave as true imides, and the inherent acidity of the nitrogen proton facilitates the formation of salts under alkaline conditions, which can then be reacted with a benzylating agent. thieme-connect.de

In some cases, the benzyl group is introduced early in the synthetic sequence. For instance, the reaction of benzylamine (B48309) with a dicarbonyl chloride, such as oxalyl chloride, can produce a linear precursor that already contains the N-benzyl moiety. vulcanchem.com Subsequent intramolecular cyclization would then lead directly to the 4-benzylmorpholine-dione.

N-Alkylation Strategies on the Morpholine-3,5-dione Core

The introduction of a benzyl group onto the nitrogen of the morpholine-3,5-dione ring is a key strategy for the synthesis of the target compound. This N-alkylation is typically achieved by reacting the morpholine-3,5-dione precursor with a suitable benzylating agent.

One common approach involves the deprotonation of the nitrogen atom of the morpholine-3,5-dione with a base to form a nucleophilic anion, which then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride. The choice of base and solvent is critical for the success of this reaction, influencing both the yield and the purity of the resulting this compound. While specific literature on the direct N-alkylation of morpholine-3,5-dione is not extensively detailed in the provided results, analogous reactions on similar heterocyclic systems are well-documented. For instance, the N-alkylation of various nitrogen-containing heterocycles is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net

A hypothetical, yet chemically sound, method for the N-benzylation of morpholine-3,5-dione would involve the use of a non-nucleophilic base like sodium hydride (NaH) or a milder carbonate base in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. The reaction would proceed via an SN2 mechanism, where the morpholine-3,5-dione anion displaces the halide from the benzylating agent.

It is also conceivable that phase-transfer catalysis could be employed to facilitate the N-alkylation, particularly if the morpholine-3,5-dione precursor has limited solubility in common organic solvents. This technique involves the use of a phase-transfer catalyst to shuttle the deprotonated morpholine-3,5-dione from an aqueous or solid phase into an organic phase containing the benzylating agent.

One-Pot and Multi-Component Synthesis Protocols for N-Benzylation and Cyclization

One-pot and multi-component reactions offer an efficient alternative to stepwise synthesis, as they allow for the construction of complex molecules like this compound in a single reaction vessel, thereby reducing reaction time, cost, and waste.

A plausible one-pot synthesis of this compound could commence with the reaction of benzylamine with an appropriate dicarbonyl compound or its precursor. For example, reacting benzylamine with a derivative of diglycolic acid, such as its diacid chloride or diester, under conditions that promote both amidation and subsequent intramolecular cyclization would yield the desired product.

Another approach could be the reaction of an N-benzylamino acid with an α-haloacetyl halide. For example, N-benzylglycine could be reacted with chloroacetyl chloride. This would form an intermediate that, upon intramolecular cyclization through the displacement of the chloride by the carboxylate group, would furnish this compound. This strategy is analogous to the synthesis of other morpholine-2,5-diones, which often starts from amino acids. nih.govresearchgate.netacs.org

Furthermore, multi-component reactions, such as the Passerini or Ugi reactions, could potentially be adapted for the synthesis of the morpholine-3,5-dione scaffold, which could then be N-benzylated in a subsequent step or, in a more advanced protocol, in the same pot. Research has been conducted on the use of Passerini-type reactions to create morpholine-2,5-dione derivatives. researchgate.net

Metal-free, one-pot syntheses of substituted morpholines have also been reported, for instance, from the reaction of aziridines with halogenated alcohols. researchgate.netbeilstein-journals.org While not directly yielding a dione, this highlights the trend towards developing efficient one-pot procedures for morpholine synthesis. These methods often rely on a sequence of reactions, such as ring-opening of the aziridine (B145994) followed by intramolecular cyclization. researchgate.netbeilstein-journals.org

Optimization of Synthetic Protocols and Reaction Conditions

The optimization of synthetic protocols for producing this compound and its analogs is crucial for improving reaction yields, minimizing side products, and ensuring the scalability of the process. Key parameters that are often subject to optimization include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time.

In the context of N-alkylation, optimization would involve screening various bases and solvents to find the combination that provides the highest yield and purity. For instance, a study on the synthesis of morpholine-2,5-diones from hydrophobic amino acids highlighted the importance of reaction conditions, such as temperature and the choice of base, in the cyclization step to maximize yield. nih.govacs.org

For one-pot syntheses, the optimization process is more complex as it requires balancing the conditions for multiple reaction steps occurring in the same vessel. The concentration of reactants is often a critical factor. For example, high-dilution conditions are sometimes necessary for intramolecular cyclization to favor the formation of the desired ring structure over intermolecular polymerization. vulcanchem.com

The use of catalysts can also be optimized. In the synthesis of related morpholine derivatives, both metal-based and organocatalysts have been employed. researchgate.netresearchgate.net The choice of catalyst can significantly impact the reaction rate, selectivity, and the conditions required. For example, organocatalytic systems, such as those using DBU and thiourea (B124793), have been shown to be effective in the controlled polymerization of morpholine-2,5-dione derivatives, and similar principles could be applied to their synthesis. researchgate.netresearchgate.net

The purification of the final product is another area for optimization. Recrystallization is a common method for purifying solid compounds like this compound. nih.govacs.org The choice of solvent for recrystallization is critical for obtaining a high-purity product with good recovery.

Below is a table summarizing potential optimization parameters for the synthesis of this compound:

| Parameter | Options | Desired Outcome |

| Base (for N-alkylation) | NaH, K2CO3, Cs2CO3, DBU | High yield, minimal side reactions |

| Solvent | DMF, Acetonitrile, THF, Dioxane | Good solubility of reactants, optimal reaction rate |

| Temperature | Room temperature to reflux | Faster reaction, controlled selectivity |

| Catalyst (for one-pot) | Acid, Base, Organocatalyst | High efficiency, mild conditions |

| Concentration | High dilution to concentrated | Favor intramolecular cyclization, increase reaction rate |

| Purification Method | Recrystallization, Chromatography | High purity of final product |

Chemical Reactivity and Transformational Pathways of 4 Benzylmorpholine 3,5 Dione

Reactions at the Carbonyl Centers (C3 and C5) of the Dione (B5365651)

The presence of two electrophilic carbonyl carbons at positions C3 and C5 makes this part of the molecule a primary site for chemical transformations. These transformations are predominantly governed by the principles of nucleophilic acyl substitution.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, proceeding through a two-step addition-elimination mechanism. libretexts.org The reactivity of these derivatives is influenced by the nature of the leaving group, with acyl chlorides being the most reactive and amides the least. libretexts.org In 4-benzylmorpholine-3,5-dione, the ring contains both an ester (lactone) and an amide (lactam) functionality. Generally, the lactone group is more electrophilic and thus more susceptible to nucleophilic attack than the lactam group. nih.gov

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield a carboxylic acid.

Alcoholysis: Reaction with an alcohol to form a different ester.

Aminolysis: Reaction with an amine to produce an amide.

Reduction: Reaction with hydride agents to yield alcohols.

Grignard Reaction: Reaction with organometallic reagents to form alcohols. chemistrytalk.org

Table 1: General Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Hydrolysis | Water (H₂O) | Carboxylic Acid |

| Alcoholysis | Alcohol (R'OH) | Ester |

| Aminolysis | Amine (R'NH₂) | Amide |

Keto-enol tautomerism is an equilibrium between a keto form and an enol form, which features a hydroxyl group bonded to a double-bonded carbon. pearson.com For dicarbonyl compounds, the potential for enolization can be significant, particularly if it leads to a conjugated system or is stabilized by intramolecular hydrogen bonding. pearson.com

In morpholine-3,5-dione (B1583248) systems, the diketo form is generally found to be more stable. researchgate.net Computational studies using Density Functional Theory (DFT) on related morpholine-2,5-diones have shown that the keto tautomers are energetically favored over the enol forms in both the gas phase and in polar solvents. researchgate.net This stability is attributed to the high polarity of the keto form. orientjchem.org The protons on the carbons alpha to the carbonyl groups (at C2 and C6) are the potential sites for deprotonation leading to enol formation. However, experimental evidence from IR spectroscopy confirms that the diketo structure is the predominant form in real systems. researchgate.net The equilibrium can be influenced by solvent polarity, with polar solvents typically favoring the keto tautomer. orientjchem.orgmdpi.com

Reactivity of the Morpholine (B109124) Heterocyclic Ring

The morpholine-3,5-dione ring, containing both ester and amide linkages, is susceptible to ring-opening reactions, particularly under polymerization conditions. The ring-opening polymerization (ROP) of morpholine-2,5-diones is a significant pathway for synthesizing polydepsipeptides, which are polymers containing alternating amino acid and hydroxy acid residues. utwente.nl

This polymerization is typically initiated by catalysts such as stannous octoate or organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). utwente.nlacs.org The mechanism generally involves a coordination-insertion pathway, where the catalyst coordinates to a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by an initiator (like an alcohol) or the growing polymer chain. hereon.de Studies have shown that the lactone group is more reactive and opens preferentially over the lactam group. nih.gov The reactivity in ROP can be lower for morpholine-diones with bulky substituents compared to other cyclic esters like lactides. hereon.de

Table 2: Catalysts Used in Ring-Opening Polymerization of Morpholine-2,5-diones

| Catalyst/Initiator System | Conditions | Result | Reference |

|---|---|---|---|

| Stannous octoate (Sn(Oct)₂) | Melt polymerization | Polydepsipeptides | utwente.nl |

| DBU/Thiourea (B124793) (TU) | Solution polymerization | Poly(ester amide)s | acs.org |

| Iron(II) Acetate (Fe(OAc)₂) | Bulk polymerization | Oligodepsipeptides | hereon.de |

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms (C2 and C6) of the morpholine ring is not a commonly reported transformation pathway. The ring lacks the aromaticity that facilitates such substitutions in heterocyclic systems like pyridine (B92270) or pyrrole. Reactions typically occur at the more reactive carbonyl centers or involve the N-benzyl group. However, functionalization can be achieved through multi-step sequences, often involving the creation of an intermediate that is more amenable to substitution.

Catalytic Applications and Mediated Reactions of this compound

While there is no evidence to suggest that this compound itself functions as a catalyst, it is a key monomer in mediated polymerization reactions. Specifically, its isomers, such as (S)-3-benzylmorpholine-2,5-dione, are employed in ring-opening polymerization (ROP) to synthesize biodegradable polymers. nih.govresearchgate.net

The ROP of morpholine-2,5-diones yields polydepsipeptides (PEAs), which are copolymers of α-hydroxy acids and α-amino acids. nih.gov These materials are of significant interest for biomedical applications due to their combined properties of polyesters (degradability) and polyamides (thermal and mechanical stability). researchgate.net

The polymerization is typically mediated by organocatalysts or metal-organic catalysts. A well-studied system for the ROP of benzyl-substituted morpholine-2,5-diones involves a binary catalyst system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) co-catalyst. nih.govacs.org This system allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.gov Metal catalysts like tin(II) octoate (Sn(Oct)₂) are also used, though they may require higher temperatures. acs.orghereon.de

Table 3: Catalytic Systems for Ring-Opening Polymerization of Benzyl-Substituted Morpholine-2,5-diones

| Catalyst System | Monomer Isomer | Initiator | Conditions | Resulting Polymer |

| DBU / TU | (S)-3-Benzylmorpholine-2,5-dione | Benzyl (B1604629) Alcohol | DCM, 25°C | Well-defined Poly(ester amide) |

| Sn(Oct)₂ | 3-Substituted Morpholine-2,5-diones | Benzyl Alcohol | 120°C | Poly(ester amide) |

| Lipase PPL | 3-Isopropylmorpholine-2,5-dione | - | 100°C | Poly(3-isopropylmorpholine-2,5-dione) |

Data primarily from studies on the 2,5-dione isomer and other substituted morpholine-diones, highlighting the general methodology applicable to this class of compounds. nih.govresearchgate.netacs.org

Kinetic studies of the DBU/TU catalyzed ROP of (S)-3-benzylmorpholine-2,5-dione show a high degree of control over the polymerization process, enabling the creation of block copolymers with tailored properties by using macroinitiators like poly(ethylene glycol). nih.gov The presence of the benzyl group imparts hydrophobicity to the resulting polymer, making these materials promising candidates for drug delivery vehicles for hydrophobic pharmaceutical agents. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Benzylmorpholine 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The molecular structure of 4-Benzylmorpholine-3,5-dione consists of several distinct proton and carbon environments, which are expected to produce a predictable pattern of signals in NMR spectra.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show three main groups of signals corresponding to the benzyl (B1604629) and morpholine (B109124) ring protons. The five aromatic protons of the benzyl group would typically appear as a complex multiplet in the downfield region. The two methylene (B1212753) protons of the benzyl group (CH₂-Ph) are chemically equivalent and would likely produce a single, sharp signal. The four protons of the morpholine ring are in two different chemical environments due to their proximity to either the ring oxygen or the nitrogen atom, and are expected to appear as two distinct signals.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H ₅) | 7.20–7.40 | Multiplet |

| Benzylic (-N-CH ₂-Ph) | ~4.7 | Singlet |

| Morpholine Ring (-N-CH ₂-C=O) | ~4.3 | Singlet |

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The most downfield signals are expected from the two carbonyl carbons of the dione (B5365651) structure. The aromatic carbons of the benzyl group will appear in their characteristic region, followed by the carbons of the morpholine ring and the benzylic carbon. Related morpholine-dione structures show characteristic carbonyl carbon signals between 165–175 ppm. vulcanchem.com

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C =O) | 165–170 |

| Aromatic (C -H & C -ipso) | 127–135 |

| Morpholine Ring (-O-C H₂-) | ~65 |

| Benzylic (-N-C H₂-Ph) | ~50 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To confirm the assignments made from one-dimensional NMR and to establish the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While most signals in the predicted spectrum are singlets, any potential coupling within the aromatic ring would be visible, confirming the structure of the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the signal at ~4.7 ppm to the benzylic carbon at ~50 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule. Key expected correlations for this compound would include signals from the benzylic protons (~4.7 ppm) to the carbonyl carbon at C3 (~165 ppm) and the ipso-carbon of the phenyl ring. It would also show correlations from the morpholine ring protons to the carbonyl carbons, confirming the ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule. For this compound (molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g/mol ), the primary ion expected in the positive ion mode ESI-MS spectrum would be the [M+H]⁺ adduct.

Expected ESI-MS Data

| Ion Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 206.22 |

A major fragmentation pathway would likely involve the cleavage of the bond between the nitrogen and the benzylic carbon, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. uab.edumsu.edu Another significant fragment could arise from the loss of the entire benzyl group, leading to an ion corresponding to the protonated morpholine-3,5-dione (B1583248) ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Expected HRMS Data

| Ion Formula | Calculated Exact Mass |

|---|

The experimentally determined mass from an HRMS analysis would be compared to this calculated value. A close match (typically within 5 ppm) would provide strong evidence for the correct elemental formula of C₁₁H₁₁NO₃.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. For this compound, the most prominent features in the IR spectrum would be the strong absorptions from the two carbonyl groups.

The spectrum is expected to show two distinct, strong stretching bands for the carbonyls: one for the amide carbonyl (N-C=O) and one for the ester-like carbonyl (O-C=O). researchgate.net The aromatic ring and C-H bonds also produce characteristic signals.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3030–3100 |

| C-H (Aliphatic) | Stretch | 2850–3000 |

| C=O (Amide) | Stretch | 1680–1700 |

| C=O (Ester-like) | Stretch | 1730–1750 |

| C=C (Aromatic) | Stretch | 1450–1600 |

| C-O-C (Ether) | Stretch | 1070–1150 |

X-ray Crystallography for Solid-State Structural Determination

This section would typically describe the methodology of single-crystal X-ray diffraction used to determine the three-dimensional arrangement of atoms in the solid state of this compound. It would include details about the crystal system, space group, and unit cell dimensions.

Conformational Analysis and Precise Bond Parameter Derivation

This subsection would focus on the detailed geometric parameters of the this compound molecule as determined by X-ray crystallography. It would involve an analysis of the conformation of the morpholine-3,5-dione ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the benzyl substituent. A data table of selected bond lengths and angles would be presented here.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Data Not Available)

| Bond/Angle | Value (Å/°) |

| N4-C(Benzyl) | Data Not Available |

| C3=O | Data Not Available |

| C5=O | Data Not Available |

| C2-N1-C6 | Data Not Available |

| Dihedral Angle (Ring) | Data Not Available |

Investigation of Intermolecular Interactions in Crystal Lattices

This subsection would analyze the non-covalent interactions that govern the packing of this compound molecules in the crystal lattice. This would include a discussion of potential hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the benzyl group. A data table summarizing key intermolecular contacts would be included.

Table 2: Hypothetical Intermolecular Interactions in the Crystal Lattice of this compound (Data Not Available)

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Hydrogen Bond | Data Not Available | Data Not Available |

| π-π Stacking | Data Not Available | Data Not Available |

| van der Waals | Data Not Available | Data Not Available |

Computational and Theoretical Investigations of 4 Benzylmorpholine 3,5 Dione

Structure-Reactivity Relationship (SAR) Insights through Computational Approaches

Further research and publication of computational studies on 4-Benzylmorpholine-3,5-dione are necessary to enable a detailed and scientifically accurate discussion of its theoretical properties.

Applications of 4 Benzylmorpholine 3,5 Dione in Advanced Materials and Polymer Science

Role as a Monomer in Polymerization Processes

4-Benzylmorpholine-3,5-dione, a cyclic monomer derived from the natural amino acid L-phenylalanine, serves as a valuable precursor in the synthesis of well-defined poly(ester amide)s. nih.govresearchgate.netdb-thueringen.de Its unique chemical structure, containing both an ester and an amide linkage within a six-membered ring, makes it an ideal candidate for ring-opening polymerization (ROP). tandfonline.comnih.gov

Ring-Opening Polymerization (ROP) Potential of the Morpholine-3,5-dione (B1583248) Ring

The morpholine-3,5-dione ring is susceptible to cleavage, primarily at the ester bond, through ROP. tandfonline.com This process allows for the creation of linear polymers with alternating ester and amide functionalities in the backbone. The polymerization of morpholine-2,5-dione (B184730) derivatives, such as this compound, yields polydepsipeptides, which are copolymers of α-hydroxy acids and α-amino acids. tandfonline.commdpi.com This method is more atom-economical compared to traditional polycondensation reactions. nih.gov The resulting polymers, poly(ester amide)s, are gaining increasing attention for their potential applications in diverse fields, including drug delivery, tissue engineering, and as thermoplastic elastomers, owing to their excellent biodegradability, biocompatibility, and mechanical properties. magtech.com.cn

Development of Efficient Catalyst Systems for Controlled Polymerization

The success of ROP hinges on the use of efficient catalysts to control the polymerization process, influencing the molecular weight, dispersity, and end-group fidelity of the resulting polymer. researchgate.netresearchgate.net

Historically, metal-based catalysts, particularly tin(II) octoate (Sn(Oct)₂), have been widely used for the ROP of morpholine-2,5-diones. mdpi.comhereon.de However, concerns over metal contamination in the final polymer have driven the development of organocatalytic systems. researchgate.netresearchgate.net

Recent advancements have highlighted the efficacy of binary catalyst systems. For instance, a system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) co-catalyst has demonstrated high control over the polymerization of (S)-3-benzylmorpholine-2,5-dione, leading to well-defined homopolymers and amphiphilic block copolymers. researchgate.netdb-thueringen.denih.gov Kinetic studies have revealed that these systems can achieve high monomer conversions with excellent control over molar masses and low dispersities. db-thueringen.denih.gov

Another class of effective organocatalysts includes phosphazene bases, which exhibit high catalytic activity in the ROP of related cyclic monomers. nih.gov Furthermore, enzyme-catalyzed ROP using lipases has been investigated as a green and selective alternative, although the catalytic activity can vary depending on the specific enzyme and monomer. researchgate.net

Table 1: Catalyst Systems for ROP of this compound and Related Monomers

| Catalyst System | Monomer | Key Findings |

| DBU / Thiourea | (S)-3-Benzylmorpholine-2,5-dione | High control over molar mass and dispersity, enabling synthesis of well-defined homopolymers and block copolymers. researchgate.netdb-thueringen.denih.gov |

| Tin(II) Octoate (Sn(Oct)₂) | Morpholine-2,5-dione derivatives | Traditionally used, but can lead to side reactions like transesterification. mdpi.comhereon.de |

| TBD / DBU with Thiourea | Morpholine-2,5-dione derivatives | Well-controlled polymerization, allowing for synthesis of polymers with low dispersities and block copolymers. researchgate.net |

| Lipases (e.g., PPL, PS, CR) | 3(S)-isopropylmorpholine-2,5-dione | Enzymatic catalysis offers a green alternative, with varying conversion and molecular weights depending on the lipase. researchgate.net |

Synthesis of Poly(ester amide)s and Related Polymeric Architectures

The polymerization of this compound is a cornerstone for creating advanced poly(ester amide)s with specific and tunable properties.

Incorporation of this compound Units into Polymer Backbones

Through ROP, the this compound unit is directly and alternatingly incorporated into the main chain of the polymer. tandfonline.com This results in a poly(ester amide) structure with a repeating unit containing both ester and amide linkages. magtech.com.cn The presence of the benzyl (B1604629) group from the L-phenylalanine precursor introduces a hydrophobic and aromatic moiety into the polymer backbone. db-thueringen.de This feature is particularly interesting for applications such as the encapsulation of hydrophobic drugs. db-thueringen.denih.gov

Furthermore, this compound can be copolymerized with other cyclic monomers, such as lactides or ε-caprolactone, to create random or block copolymers. nih.govmdpi.com This copolymerization strategy allows for the fine-tuning of the final polymer's properties. For instance, the synthesis of amphiphilic block copolymers can be achieved by using macroinitiators like hydroxyl-functionalized poly(ethylene glycol) (PEG) or poly(2-ethyl-2-oxazoline) (PEtOx). db-thueringen.de

Tailoring Polymer Properties through Monomer Design and Incorporation

The incorporation of this compound and its derivatives allows for precise control over the resulting polymer's characteristics.

Thermal and Mechanical Properties: The amide groups in the polymer backbone can form hydrogen bonds, leading to increased stiffness and higher glass transition temperatures (Tg) compared to their polyester (B1180765) counterparts. nih.govnih.gov The bulky benzyl side group also influences the polymer's physical properties.

Hydrophilicity/Hydrophobicity: The hydrophobic nature of the benzyl group can be balanced by copolymerization with hydrophilic monomers or by using hydrophilic macroinitiators to create amphiphilic structures. db-thueringen.de

Functionalization: The synthesis of morpholine-2,5-diones from functional amino acids like L-aspartic acid, L-lysine, or L-serine allows for the introduction of pendant functional groups (carboxylic acid, amine, hydroxyl) into the polymer chain. mdpi.com These functional groups can be used for further modification or for tuning the polymer's degradation profile.

Table 2: Influence of Monomer Structure on Poly(ester amide) Properties

| Monomer/Comonomer | Resulting Polymer Architecture | Key Property Modifications |

| This compound | Homopolymer | Hydrophobic, potential for high thermal stability. db-thueringen.de |

| This compound + PEG-OH | Amphiphilic Diblock Copolymer | Combines hydrophobic and hydrophilic segments, suitable for drug delivery applications. db-thueringen.de |

| This compound + PEtOx-OH | Amphiphilic Diblock Copolymer | Creates block copolymers with potential "stealth" properties in biological systems. db-thueringen.de |

| Morpholine-2,5-dione from functional amino acids | Functionalized Poly(ester amide)s | Introduces reactive side groups for further chemical modification or to alter degradation rates. mdpi.com |

Development of Biodegradable Polymeric Materials

A significant driver for the research into poly(ester amide)s derived from this compound is their potential as biodegradable materials. magtech.com.cnresearchgate.net The presence of ester linkages in the polymer backbone makes them susceptible to hydrolytic cleavage, a key mechanism for biodegradation. nih.govnih.gov

The degradation of these polymers can lead to the formation of α-amino acids, α-hydroxy acids, and diols, which are generally considered to be biocompatible and can be metabolized by the body. This makes them highly attractive for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and resorbable sutures. mdpi.commagtech.com.cntdx.cat

The rate of degradation can be tailored by altering the polymer's composition. For example, copolymerization with more hydrolytically labile monomers can accelerate degradation. nih.gov Conversely, the presence of stable amide bonds can modulate the degradation profile, offering a balance between mechanical integrity and biodegradability. nih.gov The development of these materials represents a significant step towards more sustainable and biocompatible polymers for a range of advanced applications. horizoneuropencpportal.eu

Investigation of Hydrolytic and Enzymatic Degradation Pathways of Polymers

Polymers derived from this compound, classified as polydepsipeptides (PDPs) or poly(ester-amide)s (PEAs), possess a unique backbone structure containing both ester and amide linkages. researchgate.netresearchgate.net This hybrid structure makes them susceptible to degradation through both hydrolytic and enzymatic pathways, a key feature for their application in biomedical fields and as environmentally benign materials. researchgate.net The degradation process involves the cleavage of these bonds, leading to a reduction in molecular weight and the eventual breakdown of the polymer matrix. core.ac.ukmdpi.com

Hydrolytic Degradation

Hydrolytic degradation involves the reaction of the polymer with water, leading to the scission of labile bonds within the polymer backbone. mdpi.com In the case of polymers from this compound, the ester bonds are particularly susceptible to this process. researchgate.net The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, resulting in chain cleavage. mdpi.com

The rate of hydrolysis is significantly influenced by environmental conditions such as temperature and pH. upc.edu Studies on analogous polyester materials, like polylactic acid (PLA), have shown that degradation is accelerated in both acidic and alkaline conditions compared to a neutral pH. mdpi.com For polymers derived from morpholine-2,5-diones, acid-catalyzed degradation has been demonstrated as a particularly efficient pathway. This process can be controlled to achieve quantitative recovery of the original monomer, which is a highly attractive feature for chemical recycling and the development of a closed-loop lifecycle for the material. researchgate.net This chemical recyclability distinguishes these polymers from many conventional plastics that suffer from downcycling. researchgate.net The process is a form of bulk erosion, where water penetrates the polymer matrix and causes degradation throughout the material. upc.edu

Enzymatic Degradation

Enzymatic degradation is a biologically driven process where enzymes catalyze the breakdown of the polymer. nih.gov This is a critical pathway for the biodegradation of these polymers in biological environments. The process typically occurs in two main steps: first, the enzyme adsorbs onto the surface of the polymer, and second, the enzyme catalyzes the cleavage of specific chemical bonds. core.ac.uknih.gov

For polydepsipeptides, both the ester and amide bonds are potential targets for enzymatic action. researchgate.net Various enzymes, such as lipases and proteases (like proteinase K), are known to effectively degrade polyester and polyamide structures. core.ac.ukuva.nlresearchgate.net The susceptibility of the polymer to specific enzymes is determined by its chemical structure, crystallinity, and molecular weight. nih.gov The amorphous regions of the polymer are generally more accessible to enzymes and thus degrade more rapidly than the highly crystalline regions. nih.gov The enzymatic cleavage of the polymer chain results in the formation of soluble oligomers and monomers, which can then be assimilated by microorganisms. core.ac.uk The biodegradability of these materials makes them promising candidates for applications where temporary function is required, followed by safe removal from the body or the environment. researchgate.netresearchgate.net

The following table summarizes the key aspects of the degradation pathways for polymers derived from this compound.

| Degradation Pathway | Primary Target Bond | Catalyst / Conditions | Primary Products | Significance |

| Hydrolytic | Ester Linkage | Water, accelerated by acid or base (e.g., pH < 4 or > 9) | Oligomers, Monomer (this compound) | Enables controlled degradation and closed-loop chemical recycling via acid-catalyzed depolymerization. researchgate.net |

| Enzymatic | Ester and Amide Linkages | Enzymes (e.g., Lipases, Proteases) | Oligomers, Amino Acid and Hydroxy Acid Derivatives | Confers biodegradability and biocompatibility for medical applications and reduced environmental persistence. researchgate.net |

Assessment of Environmental Impact and Lifecycle Analysis for Derived Polymers

The environmental performance and sustainability of polymers derived from this compound are assessed using a Lifecycle Analysis (LCA) framework. davidpublisher.com This "cradle-to-grave" or "cradle-to-cradle" approach evaluates the environmental impact at every stage, including raw material sourcing, monomer synthesis, polymerization, product use, and end-of-life scenarios like recycling and degradation. foodpackagingforum.org

Feedstock and Synthesis

The monomer this compound can be synthesized from the natural amino acid L-phenylalanine. researchgate.net This provides a pathway to a bio-based feedstock, which can potentially reduce the dependence on fossil fuels and lower the carbon footprint associated with polymer production compared to conventional petroleum-based plastics. researchgate.netdavidpublisher.com However, a comprehensive LCA must also consider the environmental impacts of sourcing the amino acid, which, if derived from industrial agriculture, could have associated impacts such as land use, water consumption, and eutrophication from fertilizer use. davidpublisher.com

End-of-Life Management and Circularity

A significant advantage of polymers derived from this compound is their potential for a circular lifecycle. researchgate.net The demonstrated ability to chemically recycle the polymer back to its pure monomer via acid-catalyzed hydrolysis is a cornerstone of this potential. researchgate.net This closed-loop recycling process allows the monomer to be recovered and reused for the synthesis of new, high-quality polymer, drastically reducing waste and the need for virgin raw materials. This contrasts sharply with the challenges of recycling many commodity polymers, which often lead to downcycling and material degradation. researchgate.net

Furthermore, the inherent biodegradability of these polydepsipeptides offers an alternative end-of-life pathway. researchgate.net In environments where recycling is not feasible, the material can be broken down into smaller, non-harmful components through hydrolytic and enzymatic action, mitigating long-term plastic pollution. nih.gov

The following data table outlines the lifecycle stages for polymers derived from this compound and their environmental considerations.

| Lifecycle Stage | Description | Environmental Considerations & Advantages | Potential Trade-Offs |

| Feedstock Sourcing | Monomer derived from L-phenylalanine. researchgate.net | Bio-based origin reduces reliance on fossil fuels. researchgate.net | Agricultural impacts (land/water use, eutrophication) if not sustainably sourced. davidpublisher.com |

| Polymerization | Ring-opening polymerization of the monomer. researchgate.net | Can be performed using efficient organocatalysis, avoiding heavy metal catalysts. researchgate.netresearchgate.net | Energy consumption and solvent use during synthesis. |

| Use Phase | Applications in advanced materials, such as in the biomedical field. researchgate.net | High performance and biocompatibility. | Potential for degradation must be matched to the required lifespan of the application. |

| End-of-Life | Options include chemical recycling or biodegradation. | Chemical Recycling: Closed-loop recovery of pure monomer is possible. researchgate.netresearchgate.netBiodegradation: Breaks down into smaller molecules, reducing plastic persistence. researchgate.net | Energy and chemicals are required for chemical recycling. Biodegradation rates vary with environmental conditions. |

Emerging Trends and Future Research Directions in 4 Benzylmorpholine 3,5 Dione Chemistry

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of morpholine-dione scaffolds has traditionally relied on established chemical pathways. However, the future of synthesizing 4-benzylmorpholine-3,5-dione is increasingly pointing towards unconventional and more sustainable methods that offer advantages in terms of efficiency, safety, and environmental impact.

A significant trend is the adoption of photochemical methods . Photocatalysis, particularly using visible light, presents a green and powerful tool for constructing complex molecular architectures. nih.gov For instance, photocatalytic diastereoselective annulation strategies have been successfully employed for the synthesis of substituted morpholines from readily available starting materials. nih.gov While not yet specifically reported for this compound, the extension of such light-mediated protocols, which can proceed via radical cation intermediates, offers a promising avenue for its synthesis under mild conditions. nih.govacs.org Another photochemical approach involves the amidation of carboxylic acids, which could be adapted for the cyclization step in the formation of the morpholine-dione ring. researchgate.net

Flow chemistry is another burgeoning area that holds immense potential for the synthesis of this compound. Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, scalability, and safety, which are critical for industrial applications. mdpi.comsci-hub.se The synthesis of various N-substituted heterocycles has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. frontiersin.orgcam.ac.uk This technology is particularly advantageous for reactions that are difficult to control in batch processes.

From a sustainability perspective, the use of biomass-derived starting materials is a key future direction. L-phenylalanine, a naturally occurring amino acid, is an ideal and sustainable precursor for the chiral synthesis of this compound. rsc.orgresearchgate.netacs.orgnih.gov The development of efficient, one-pot syntheses from such renewable sources is a significant goal. ionike.com Green synthesis approaches, such as the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of amines, also present an environmentally benign alternative for constructing the morpholine (B109124) ring. chemrxiv.org

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Photochemical Synthesis | Mild reaction conditions, high selectivity, use of renewable energy sources. nih.govresearchgate.net | Development of specific photocatalysts and reaction conditions for the cyclization and benzylation steps. |

| Flow Chemistry | Enhanced safety, scalability, improved yield and purity, process automation. mdpi.comsci-hub.sefrontiersin.orgcam.ac.uk | Design of optimized flow reactor setups and integration of in-line purification techniques. |

| Sustainable Precursors | Use of renewable resources like L-phenylalanine, reducing environmental impact. rsc.orgresearchgate.netacs.orgnih.gov | Efficient conversion of amino acids to the target molecule with minimal waste generation. |

Investigation of Advanced Derivatization Strategies for Functional Materials

The inherent structure of this compound makes it an excellent monomer for the synthesis of functional polymers. A primary area of investigation is its use in ring-opening polymerization (ROP) to create poly(ester amides) (PEAs). researchgate.netacs.orgmdpi.comresearchgate.net These polymers are of great interest due to their potential biodegradability and tunable mechanical properties, making them suitable for various biomedical and specialty material applications. researchgate.netresearchgate.net The benzyl (B1604629) group can influence the polymer's properties, such as thermal stability and hydrophobicity.

Future research will likely focus on developing advanced derivatization strategies to tailor the properties of these polymers. This could involve the introduction of additional functional groups onto the benzyl ring or the morpholine core prior to polymerization. Such modifications can be used to control properties like solubility, to introduce cross-linking capabilities, or to attach bioactive molecules.

Another avenue for derivatization is the modification of the dione (B5365651) functional groups. While the ROP cleaves the ester bond, selective reactions at the carbonyl groups could lead to novel heterocyclic structures with different functionalities. The development of selective derivatization techniques will be crucial for unlocking the full potential of this compound as a building block for advanced materials. researchgate.net

| Derivatization Strategy | Potential Functional Material | Research Objective |

| Ring-Opening Polymerization (ROP) | Poly(ester amides) (PEAs) researchgate.netacs.orgmdpi.comresearchgate.net | Control of molecular weight, polydispersity, and material properties through catalyst selection and monomer design. |

| Pre-polymerization Functionalization | Functionalized PEAs | Introduction of reactive handles for post-polymerization modification, enabling applications in drug delivery or tissue engineering. |

| Post-polymerization Modification | Smart Polymers | Development of stimuli-responsive materials that react to changes in their environment (e.g., pH, temperature). |

Development of Novel Applications in Specialty Chemicals and Materials

The unique combination of a chiral center, a benzyl group, and a dione functionality in this compound suggests a range of potential applications in specialty chemicals and materials science, an area where N-containing heterocycles have a significant impact. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

In the realm of specialty polymers , the aforementioned poly(ester amides) derived from this compound could find use as high-performance biodegradable plastics, offering an alternative to petroleum-based polymers. researchgate.netresearchgate.netlibretexts.org The aromaticity of the benzyl group can enhance the thermal and mechanical properties of the resulting polymers. acs.orgacs.org

Furthermore, the heterocyclic structure of this compound makes it a candidate for applications in materials science , such as in the development of organic semiconductors or fluorescent materials. acs.orgacs.orgethz.ch The N-benzyl group can influence the photophysical properties of the molecule. acs.org Modifications to the aromatic ring could be used to tune the emission wavelengths for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

The chirality of this compound also makes it a valuable building block in asymmetric synthesis . rsc.org It could be used as a chiral auxiliary or as a starting material for the synthesis of more complex, enantiomerically pure molecules for the pharmaceutical or agrochemical industries.

| Application Area | Potential Role of this compound | Future Research Direction |

| Specialty Polymers | Monomer for biodegradable and high-performance poly(ester amides). researchgate.netresearchgate.netlibretexts.org | Investigation of the structure-property relationships of the resulting polymers and their application in packaging or biomedical devices. |

| Materials Science | Core structure for fluorescent materials or organic semiconductors. acs.orgacs.orgethz.ch | Synthesis of derivatives with tailored electronic and photophysical properties for electronic and optoelectronic applications. |

| Asymmetric Synthesis | Chiral building block or auxiliary. rsc.org | Exploration of its utility in the synthesis of complex, biologically active molecules. |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of the vast chemical space around this compound can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms . chemspeed.com These technologies allow for the rapid screening of reaction conditions and the parallel synthesis of large libraries of derivatives. plos.org

Automated synthesizers can be employed to efficiently prepare a wide range of analogs of this compound by varying the substituents on the aromatic ring or by using different amino acid precursors. nih.govethz.ch This approach is particularly valuable for creating libraries of compounds for biological screening or for optimizing the properties of functional materials. The ability to rapidly generate and test a diverse set of molecules is a cornerstone of modern drug discovery and materials science. plos.org

The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and to guide the design of new synthetic routes. This "closed-loop" approach, where automated synthesis is coupled with rapid analysis and data-driven decision-making, represents the future of chemical synthesis and will be instrumental in unlocking the full potential of molecules like this compound.

| Technology | Impact on this compound Research | Future Outlook |

| High-Throughput Experimentation (HTE) | Rapid optimization of synthetic routes and screening of catalysts. plos.org | Development of miniaturized and parallelized reaction setups for efficient exploration of reaction parameters. |

| Automated Synthesis | Accelerated synthesis of derivative libraries for structure-activity relationship studies. nih.govethz.ch | Integration of robotic platforms with analytical instrumentation for real-time monitoring and purification. |

| Machine Learning & AI | Predictive modeling of reaction outcomes and design of novel derivatives with desired properties. | Creation of self-optimizing synthetic platforms that can autonomously design and synthesize new molecules. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Benzylmorpholine-3,5-dione in academic settings?

- The synthesis of dione derivatives often involves cyclization reactions or modifications of pre-existing morpholine frameworks. For example, Lossen rearrangement of succinimide derivatives under basic conditions has been used to generate pyrrole-2,5-dione analogs, which share structural similarities . Additionally, substituent-specific reactions (e.g., benzylation) on morpholine precursors can be optimized using catalytic systems to improve regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions and stereochemistry. For example, -NMR data for diketopiperazine derivatives (structurally analogous) were pivotal in resolving benzylidene configurations .

- Infrared (IR) Spectroscopy : Used to confirm carbonyl (C=O) stretches (~1700–1750 cm) and hydrogen bonding patterns .

- Mass Spectrometry (MS) : High-resolution MS ensures molecular formula accuracy, particularly for distinguishing between isobaric intermediates.

Q. How can researchers validate the purity of this compound post-synthesis?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm for diketopiperazines) is standard for purity assessment . Differential scanning calorimetry (DSC) can also detect polymorphic impurities by analyzing melting point deviations .

Advanced Research Questions

Q. How can computational methods address discrepancies in experimental spectral data for this compound derivatives?

- Density Functional Theory (DFT) calculations predict vibrational modes and molecular orbitals, enabling comparison with experimental IR or Raman spectra. For example, quantum chemical computations resolved ambiguities in the vibrational assignments of 4-fluoro-4-methylheptane-3,5-dione, a structurally related compound .

- Comparative NMR chemical shift databases (e.g., PubChem) help identify misassignments in complex spectra .

Q. What strategies mitigate byproduct formation during the synthesis of this compound under catalytic conditions?

- Catalyst Screening : Palladium or nickel catalysts may reduce undesired side reactions in benzylation steps. Structure-activity relationship (SAR) studies on morpholine derivatives suggest that steric hindrance from substituents (e.g., methyl groups) can suppress byproduct formation .

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity and selectivity, as demonstrated in the synthesis of pyrrole-2,5-dione analogs .

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

- X-ray crystallography reveals that π-π stacking between benzyl groups and hydrogen bonding (e.g., N–H⋯O) stabilize the crystal lattice. For instance, centroid–centroid distances of 3.44 Å were observed in similar dione derivatives . These interactions are critical for predicting solubility and stability in solid-state formulations.

Q. What mechanistic insights guide the optimization of this compound’s bioactivity in antiviral assays?

- Derivatives with electron-withdrawing substituents (e.g., fluoro or hydroxy groups) show enhanced antiviral activity due to improved binding to viral targets. SAR studies on diketopiperazines demonstrated that IC values for H1N1 inhibition correlated with substituent electronegativity .

- Molecular docking simulations (e.g., with viral neuraminidase) can identify key binding motifs, such as hydrophobic interactions with benzyl groups .

Methodological Resources

- Quantum Chemical Modeling : Tools like Gaussian or ORCA enable DFT-based property prediction (e.g., dipole moments, HOMO-LUMO gaps) .

- Crystallographic Databases : The Cambridge Structural Database (CSD) provides reference data for validating molecular geometries .

- Bioactivity Profiling : Cell-based assays (e.g., plaque reduction for antiviral activity) combined with dose-response curves are standard for evaluating efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.